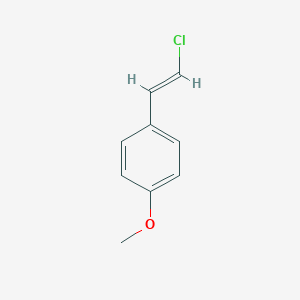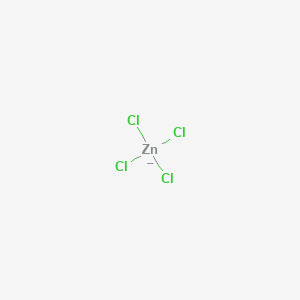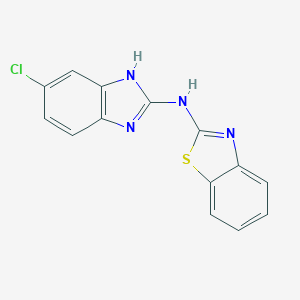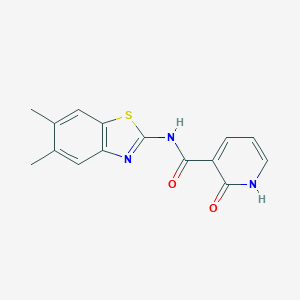![molecular formula C16H14Cl2O2 B231183 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene CAS No. 17208-44-5](/img/structure/B231183.png)
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a synthetic compound that has been widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor blockade.
Mécanisme D'action
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 selectively blocks β2-adrenergic receptors, which are G protein-coupled receptors that play a role in regulating various physiological processes, including smooth muscle relaxation, insulin secretion, and lipolysis. By blocking these receptors, 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 inhibits the downstream signaling pathways that are activated by β2-adrenergic receptor activation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 are primarily due to its blockade of β2-adrenergic receptors. These effects include reduced airway smooth muscle relaxation, decreased insulin secretion, and decreased lipolysis. 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 has also been shown to reduce heart rate and blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 in lab experiments is its selectivity for β2-adrenergic receptors, which allows for specific investigation of the role of these receptors in various physiological processes. However, one limitation is that it may not accurately represent the effects of β2-adrenergic receptor blockade in vivo, as it is a synthetic compound that may have different pharmacokinetic properties than endogenous β2-adrenergic receptor antagonists.
Orientations Futures
There are several future directions for research involving 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551. One potential avenue is investigating its effects on glucose metabolism and insulin sensitivity in animal models of diabetes. Another potential direction is studying its effects on airway inflammation and remodeling in animal models of asthma. Additionally, further investigation into the pharmacokinetic properties of 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 may provide insight into its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 involves several steps, including the reaction of 4-(2-chlorophenoxy)but-2-enoic acid with 1-chloro-2-nitrobenzene, reduction of the resulting nitro compound to an amine, and subsequent reaction with 2-chloroethanol. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological processes. It has been used in studies investigating the effects of β2-adrenergic receptor blockade on cardiovascular function, airway smooth muscle contraction, and glucose metabolism.
Propriétés
Numéro CAS |
17208-44-5 |
|---|---|
Nom du produit |
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene |
Formule moléculaire |
C16H14Cl2O2 |
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
1-chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-10H,11-12H2 |
Clé InChI |
YHALUTJBMMSPIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC=CCOC2=CC=CC=C2Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)OCC=CCOC2=CC=CC=C2Cl)Cl |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Synonymes |
1,4-BIS-(2-CHLOROPHENOXY)-2-BUTENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)





